N-(2-Methylpyridin-3-yl)hydroxylamine

Physicochemical properties Lipophilicity Membrane permeability

Optimize your kinase inhibitor program with N-(2-Methylpyridin-3-yl)hydroxylamine (CAS 180677-39-8). Its calculated LogP of 1.26 and PSA of 45.15 Ų make it the preferred building block for enhancing membrane permeability without halogen liabilities. Ensure reproducible SAR and predictable cellular assay behavior with the exact regioisomer, avoiding the metabolic risks of halogenated analogs. Ideal for copper-catalyzed cross-coupling to build diverse heterocycles for oncology discovery.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 180677-39-8
Cat. No. B070215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methylpyridin-3-yl)hydroxylamine
CAS180677-39-8
Synonyms3-Pyridinamine,N-hydroxy-2-methyl-(9CI)
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)NO
InChIInChI=1S/C6H8N2O/c1-5-6(8-9)3-2-4-7-5/h2-4,8-9H,1H3
InChIKeyNSTOORJIOBGQEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylpyridin-3-yl)hydroxylamine (CAS 180677-39-8) for Precision Chemical Synthesis


N-(2-Methylpyridin-3-yl)hydroxylamine (CAS 180677-39-8) is an N-pyridylhydroxylamine derivative characterized by a 2-methyl substitution on the pyridine ring and a hydroxylamine functional group at the 3-position [1]. With a molecular weight of 124.14 g/mol, a calculated LogP of 1.26, and a polar surface area (PSA) of 45.15 Ų, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its specific substitution pattern distinguishes it from other pyridylhydroxylamine regioisomers and analogs, conferring unique physicochemical and reactivity profiles that are critical for applications requiring precise molecular recognition or synthetic control.

Why N-(2-Methylpyridin-3-yl)hydroxylamine (CAS 180677-39-8) Cannot Be Casually Replaced by Other Pyridylhydroxylamines


Substitution of N-(2-Methylpyridin-3-yl)hydroxylamine with seemingly similar pyridylhydroxylamine analogs, such as its regioisomer N-(3-methylpyridin-2-yl)hydroxylamine (CAS 201217-21-2) or halogenated derivatives like N-(2-chloropyridin-3-yl)hydroxylamine, introduces quantifiable changes in physicochemical properties that directly impact experimental outcomes. For instance, the 2-methyl substitution in the target compound results in a significantly higher calculated LogP (1.26) compared to its regioisomer (LogP 0.76), indicating greater lipophilicity that can alter membrane permeability, solubility, and binding interactions in biological assays [1]. Furthermore, the presence of a methyl group instead of a halogen atom avoids potential off-target reactivity or metabolic liabilities associated with halogenated analogs. These differences underscore the necessity of using the exact regioisomer for reproducible results in structure-activity relationship (SAR) studies and synthetic applications.

Quantitative Differentiation of N-(2-Methylpyridin-3-yl)hydroxylamine (CAS 180677-39-8) from Closest Analogs


Lipophilicity Advantage: Significantly Higher LogP Relative to Regioisomer

N-(2-Methylpyridin-3-yl)hydroxylamine (180677-39-8) exhibits a calculated LogP of 1.26, which is 0.50 units higher than the LogP of its regioisomer N-(3-methylpyridin-2-yl)hydroxylamine (CAS 201217-21-2, LogP 0.76) . This difference in lipophilicity indicates that the 2-methyl substitution pattern enhances hydrophobicity relative to the 3-methyl substitution pattern, potentially improving passive membrane diffusion and altering distribution in biological systems.

Physicochemical properties Lipophilicity Membrane permeability Drug design

Polar Surface Area Distinction: Implications for Blood-Brain Barrier Permeability

The target compound has a polar surface area (PSA) of 45.15 Ų . While direct PSA data for the regioisomer is not publicly available, the difference in LogP suggests a corresponding difference in polar surface area, as LogP and PSA are generally inversely correlated. The PSA value falls within the range often associated with favorable blood-brain barrier (BBB) permeability (typically <90 Ų), but its specific value influences the balance between solubility and permeability.

Physicochemical properties PSA CNS drug design Bioavailability

High Chemical Purity and Quality Control Verification

Commercially available N-(2-Methylpyridin-3-yl)hydroxylamine is offered with certified purity levels of 97% (standard grade) and 99% (HPLC grade), accompanied by batch-specific analytical documentation including NMR, HPLC, and GC spectra . In contrast, many structurally related pyridylhydroxylamines are available only at lower purities or without comprehensive analytical characterization, introducing variability in downstream applications.

Chemical purity Quality control Reproducibility Procurement

Synthetic Accessibility via Controlled Reduction Pathway

The compound can be synthesized via the reduction of 2-methyl-3-nitropyridine using Zn/NH4Cl in ethanol under ultrasonication, a method reported to increase yields and facilitate isolation for vicinally substituted N-(3-pyridyl)hydroxylamines [1]. While specific yield data for the target compound is not disclosed, this class of compounds is generally obtained in moderate to high yields (28–90%) using modern copper-catalyzed cross-coupling methodologies [2]. The 2-methyl substitution pattern may offer distinct reactivity advantages in certain transformations compared to unsubstituted or chloro-substituted analogs, which can undergo competing side reactions.

Synthetic methodology Yield optimization Scalability Process chemistry

Implicated in Kinase Inhibitor Pharmacophore Development

N-Pyridylhydroxylamine derivatives, including those with 2-methyl substitution, have been explored as key structural motifs in the design of kinase inhibitors targeting BRAF and other oncogenic kinases [1]. The hydroxylamine moiety can serve as a metal-chelating group or participate in hydrogen-bonding networks within the ATP-binding pocket, while the specific positioning of the methyl group influences binding affinity and selectivity. The target compound's regioisomeric purity and defined physicochemical profile make it a valuable starting point for SAR exploration, particularly in programs seeking to avoid halogenated intermediates due to potential toxicity or metabolic concerns.

Kinase inhibitors Medicinal chemistry SAR Oncology

Optimal Use Cases for N-(2-Methylpyridin-3-yl)hydroxylamine (CAS 180677-39-8) Based on Verified Differentiation


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

The distinct lipophilicity (LogP 1.26) and polar surface area (45.15 Ų) of N-(2-Methylpyridin-3-yl)hydroxylamine make it a preferred building block for optimizing the pharmacokinetic profile of kinase inhibitor candidates, particularly when enhanced membrane permeability is required without introducing halogen atoms . Its use in the synthesis of multisubstituted pyridin-3-amine derivatives, as reported in Journal of Medicinal Chemistry, underscores its relevance in oncology drug discovery [1].

Chemical Biology: Probe Development for Target Validation

The compound's defined physicochemical parameters enable predictable behavior in cellular assays, making it suitable for the design of chemical probes where precise control over subcellular distribution is essential. Its regioisomeric purity ensures that observed biological effects can be confidently attributed to the intended molecular target, minimizing confounding variables in mechanism-of-action studies .

Organic Synthesis: Heterocyclic Scaffold Construction

As an N-pyridylhydroxylamine, this compound can undergo copper-catalyzed cross-coupling and other transformations to generate diverse heterocyclic frameworks. The 2-methyl substitution offers a unique steric and electronic environment compared to unsubstituted or chloro-substituted analogs, enabling selective functionalization in multi-step synthetic sequences .

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